molecular formula C21H22N4OS B3538303 2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER

2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER

Cat. No.: B3538303
M. Wt: 378.5 g/mol
InChI Key: QFNJISORJGOOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of phenyl, cyclohepta, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER involves multiple steps, including the formation of the triazolo[1,5-c]pyrimidine scaffold and the subsequent attachment of the phenyl and cyclohepta groups. The synthetic route typically starts with the preparation of the triazolo[1,5-c]pyrimidine core through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Compared to other similar compounds, 2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER stands out due to its unique combination of structural features. Similar compounds include other triazolo[1,5-c]pyrimidine derivatives, which may also exhibit biological activity but differ in their specific molecular interactions and efficacy . The presence of the cyclohepta and thieno rings in the compound adds to its uniqueness and potential for diverse applications .

Properties

IUPAC Name

15-[(2,3-dimethylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-13-7-6-9-16(14(13)2)26-11-18-23-20-19-15-8-4-3-5-10-17(15)27-21(19)22-12-25(20)24-18/h6-7,9,12H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNJISORJGOOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Reactant of Route 2
Reactant of Route 2
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Reactant of Route 3
Reactant of Route 3
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Reactant of Route 4
Reactant of Route 4
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Reactant of Route 5
Reactant of Route 5
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Reactant of Route 6
Reactant of Route 6
2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER

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